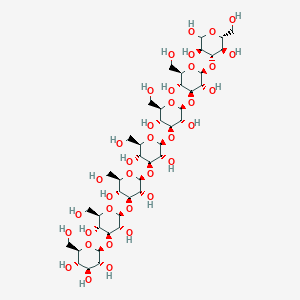
Furaneol β-D-glucopyranoside Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaneol β-D-glucopyranoside Tetraacetate is a chemical compound with the molecular formula C20H26O12 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of Furaneol β-D-glucopyranoside Tetraacetate involves several steps. An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex regulates Furaneol Biosynthesis by activating QUINONE OXIDOREDUCTASE Expression in Strawberry . A glucosyltransferase gene from Muscat Bailey A (UGT85K14), which is responsible for the glucosylation of furaneol was identified .Molecular Structure Analysis
The molecular structure of Furaneol β-D-glucopyranoside Tetraacetate is characterized by a 2,5-dimethyl-3 (2H)-furanone structure . The molecular weight is 458.41 .Chemical Reactions Analysis
Furaneol β-D-glucopyranoside Tetraacetate undergoes several chemical reactions. In strawberry, furaneol is metabolized into a methyl derivative, a glucosylated derivative (furaneol β-d-glucopyranoside), and a malonylated derivative . The formation pathways include the Maillard reaction and chemical hydrolysis of bound furaneol during grape juice concentration; enzymatic release and/or chemical acidic hydrolysis of furaneol glucosides, and biosynthesis from Maillard products and d-fructose-1,6-diphosphate during fermentation .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furaneol β-D-glucopyranoside Tetraacetate involves the protection of the hydroxyl groups on the furaneol and glucose moieties, followed by glycosylation and acetylation reactions.", "Starting Materials": [ "Furaneol", "Glucose", "Acetic anhydride", "Pyridine", "Methanol", "Sodium acetate", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Methanol" ], "Reaction": [ "Protection of furaneol hydroxyl groups with acetic anhydride and pyridine", "Protection of glucose hydroxyl groups with methanesulfonic acid and dimethylformamide", "Glycosylation of protected furaneol with protected glucose using sodium acetate and methanol", "Deprotection of glucose and furaneol hydroxyl groups with triethylamine and methanol", "Acetylation of the resulting compound with acetic anhydride and pyridine to obtain Furaneol β-D-glucopyranoside Tetraacetate" ] } | |
Numéro CAS |
121063-57-8 |
Nom du produit |
Furaneol β-D-glucopyranoside Tetraacetate |
Formule moléculaire |
C₂₀H₂₆O₁₂ |
Poids moléculaire |
458.41 |
Synonymes |
2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)